Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate
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Description
“Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate” is a chemical compound that likely contains a quinoline backbone with a carboxylate group at the 8th position and a tetramethyl-1,3,2-dioxaborolane group at the 5th position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed coupling reactions . The tetramethyl-1,3,2-dioxaborolane group can be introduced through borylation .Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of a quinoline ring, a carboxylate group, and a tetramethyl-1,3,2-dioxaborolane group .Scientific Research Applications
Synthesis and Antibacterial Activity
Research has focused on the synthesis of quinoline derivatives and their significant antibacterial activity. For instance, novel series of quinoline antibacterials have been synthesized, demonstrating potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing the effectiveness of existing quinolones like ofloxacin (Inoue et al., 1994). Similarly, studies on quinoline and thiadiazolo pyrimidin derivatives have showcased their potential antibacterial abilities towards different microorganisms (Valluri et al., 2017).
Optical Characterizations and Photodiode Applications
Innovative work on pyrimidine fused quinolone carboxylate moiety has explored its application in photodiode technology. The synthesis of novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate and its characterization for photodiode applications highlights the compound's remarkable optical behavior and potential in manufacturing organic photodiodes (Elkanzi et al., 2020).
Biological Evaluation and Neuroprotection
Compounds such as ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates have been evaluated for their biological effects, including their ability to inhibit acetylcholinesterase, mitigate calcium-triggered signals in cells, and protect neurons against calcium overloading and free radical-induced death (Marco-Contelles et al., 2006).
Structural and Molecular Studies
Research has also delved into the structural and molecular aspects of quinoline derivatives. Studies have characterized the hydrolysis of 8-(pinacolboranyl)quinoline, revealing unexpected products and questioning the isolation of monomeric quinolin-8-yl boronic acid in its neutral form (Son et al., 2015). Additionally, aromatic δ-peptides based on quinoline derivatives have been synthesized, with structural studies confirming their helical conformations, demonstrating the compounds' potential in designing novel foldamers (Jiang et al., 2003).
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(15(20)21-5)14-11(13)7-6-10-19-14/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWQESYBUOYDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate |
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